molecular formula C15H25N5O2 B2602463 8-(diethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941974-89-6

8-(diethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2602463
CAS No.: 941974-89-6
M. Wt: 307.398
InChI Key: NEPNCKXDCIIKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Diethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is notable for its unique structural features, which include diethylamino and isobutyl groups attached to the purine core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(diethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. Here is a general synthetic route:

    Starting Material: The synthesis begins with 1,3-dimethylxanthine.

    Alkylation: The 7-position of the xanthine is alkylated using isobutyl bromide in the presence of a base such as potassium carbonate.

    Amination: The 8-position is then aminated using diethylamine under reflux conditions.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling would also be implemented to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially forming hydroxyl derivatives.

    Substitution: The diethylamino and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides, which can then be substituted by nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can lead to a variety of functionalized purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(diethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. Its structural similarity to naturally occurring purines makes it a useful tool in biochemical assays and drug discovery research.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor modulators, offering possibilities for the treatment of various diseases, including cancer and neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in the production of active ingredients.

Mechanism of Action

The mechanism of action of 8-(diethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions, while the isobutyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar in structure but lacks the diethylamino and isobutyl groups.

    Theophylline (1,3-dimethylxanthine): Similar core structure but different substituents.

    Theobromine (3,7-dimethylxanthine): Another purine derivative with different functional groups.

Uniqueness

What sets 8-(diethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its specific combination of functional groups. The presence of both diethylamino and isobutyl groups provides unique chemical properties and biological activities not seen in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-7-19(8-2)14-16-12-11(20(14)9-10(3)4)13(21)18(6)15(22)17(12)5/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPNCKXDCIIKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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